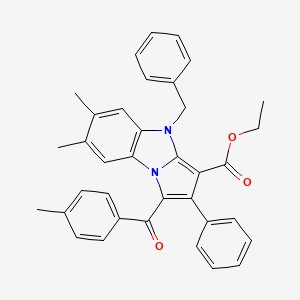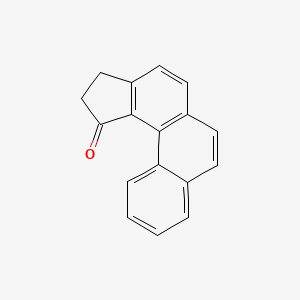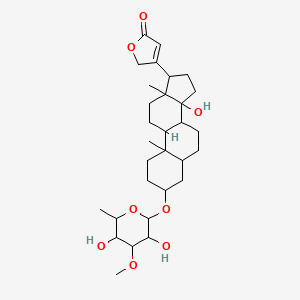![molecular formula C37H70NO8P B11938130 2-azaniumylethyl (2R)-2,3-bis{[(9Z)-hexadec-9-enoyl]oxy}propyl phosphate](/img/structure/B11938130.png)
2-azaniumylethyl (2R)-2,3-bis{[(9Z)-hexadec-9-enoyl]oxy}propyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine: is a phospholipid compound commonly found in biological membranes. It is an aminophospholipid, which means it contains an amino group attached to the phospholipid. This compound plays a crucial role in maintaining the structural integrity and fluidity of cell membranes. It is also involved in various cellular processes such as autophagy, cell division, and protein folding .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with palmitoleic acid, followed by the phosphorylation of the resulting diacylglycerol with ethanolamine. The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine involves large-scale esterification and phosphorylation processes. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality phospholipids suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The double bonds in the palmitoleic acid chains can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated phospholipids.
Substitution: Various substituted phospholipids with modified amino groups.
Scientific Research Applications
1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid behavior and interactions in membranes.
Biology: It plays a role in membrane dynamics, autophagy, and cell signaling pathways.
Medicine: It is used in the development of liposomal drug delivery systems and as a component in lipid-based formulations.
Mechanism of Action
1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine exerts its effects by integrating into cell membranes and influencing their fluidity and permeability. It interacts with various membrane proteins and lipids, modulating their functions. The compound also plays a role in autophagy by facilitating the formation of autophagosomes, which are essential for the degradation of cellular components .
Comparison with Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine: This compound has saturated fatty acid chains, making it less fluid compared to 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine: This compound has unsaturated oleic acid chains, providing different fluidity and packing properties in membranes.
1,2-distearoyl-sn-glycero-3-phosphoethanolamine: This compound has saturated stearic acid chains, resulting in higher melting points and less fluid membranes.
Uniqueness: 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition, which provides a balance between fluidity and stability in membranes. Its role in autophagy and protein folding also distinguishes it from other phospholipids .
Properties
Molecular Formula |
C37H70NO8P |
|---|---|
Molecular Weight |
687.9 g/mol |
IUPAC Name |
2-azaniumylethyl [(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C37H70NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,35H,3-12,17-34,38H2,1-2H3,(H,41,42)/b15-13-,16-14-/t35-/m1/s1 |
InChI Key |
PGPMCWZMPPZJML-NAFNZUQFSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-benzo[c]phenanthren-6-ylacetamide](/img/structure/B11938091.png)
![N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide](/img/structure/B11938097.png)


![3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol](/img/structure/B11938128.png)


![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11938147.png)
![(�) 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid](/img/structure/B11938152.png)
